5-(3-Fluorophenyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

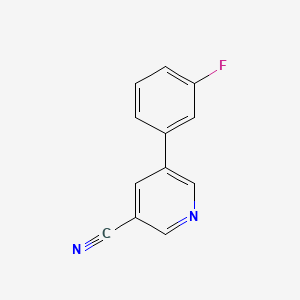

5-(3-Fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H7FN2. It is a derivative of nicotinonitrile, where a fluorophenyl group is attached to the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(3-Fluorophenyl)nicotinonitrile involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitrile group to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Electrophilic aromatic substitution reactions, where the fluorophenyl group can be further functionalized.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

Solvents: Tetrahydrofuran (THF), ethanol, methanol

Major Products

Oxidation: 5-(3-Fluorophenyl)nicotinic acid

Reduction: 5-(3-Fluorophenyl)nicotinamide or 5-(3-Fluorophenyl)aminomethylpyridine

Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

5-(3-Fluorophenyl)nicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anticancer and anti-inflammatory agents.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The fluorophenyl group can enhance binding affinity to target proteins, while the nitrile group can participate in hydrogen bonding and other interactions . These interactions can disrupt key cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 5-Phenyl-2-nicotinonitrile

- 5-(4-Fluorophenyl)nicotinonitrile

- 5-(3-Chlorophenyl)nicotinonitrile

Uniqueness

5-(3-Fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and materials science .

Biological Activity

5-(3-Fluorophenyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorinated phenyl ring and a nitrile group attached to a nicotinic acid derivative. The synthesis typically involves condensation reactions starting from nicotinic acid or its derivatives with appropriate aldehydes or other electrophiles.

Biological Activity

The biological activity of this compound has been studied extensively, revealing several promising effects:

- Antimicrobial Activity : Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 7.81 µg/mL to 15.62 µg/mL .

- Cytotoxicity : In vitro studies have demonstrated that certain derivatives can reduce cell viability in cancer cell lines, with IC50 values indicating cytotoxic effects at concentrations around 200 µg/mL . Notably, these compounds did not exhibit significant cytotoxicity against normal cell lines, suggesting a degree of selectivity towards cancer cells.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory potential against enzymes such as α-amylase and α-glucosidase, showing comparable activity to standard inhibitors like acarbose . This suggests potential applications in managing diabetes through carbohydrate metabolism modulation.

The mechanisms by which this compound exerts its biological effects include:

- Interaction with Cellular Targets : The compound may interact with various molecular targets such as enzymes and receptors, influencing pathways crucial for microbial growth and cancer cell proliferation. Its nitrile group can undergo bioreduction to form reactive intermediates that may interact with cellular components.

- Inhibition of Protein Synthesis : Some studies suggest that related compounds inhibit protein synthesis pathways, which could contribute to their antimicrobial efficacy .

Data Table: Biological Activity Overview

Case Studies

- Antimicrobial Efficacy Study : A study published in MDPI highlighted the antibacterial activity of a series of nicotinic acid derivatives, including those similar to this compound. The most active compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that while some compounds reduced viability significantly, they maintained low toxicity levels towards normal cells, supporting their potential as selective anticancer agents .

Properties

IUPAC Name |

5-(3-fluorophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDADCYNNPZUICH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673341 |

Source

|

| Record name | 5-(3-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214373-90-6 |

Source

|

| Record name | 5-(3-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.